molecular formula C22H44 B14660490 Docos-9-ene CAS No. 50995-23-8

Docos-9-ene

Cat. No.: B14660490
CAS No.: 50995-23-8
M. Wt: 308.6 g/mol
InChI Key: QYFUFIOTSNHLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docos-9-ene is a long-chain unsaturated hydrocarbon with the chemical formula C22H44, characterized by a double bond at the 9th carbon. This compound is of significant interest in organic chemistry and chemical ecology research. It serves as a valuable precursor or intermediate in organic synthesis, particularly for creating more complex molecules. For instance, derivatives of this compound, such as its diacetate ester, are listed in mass spectrometry databases for chemical ecology (MACE), highlighting its relevance in the study of insect pheromones and other semiochemicals . The (Z) isomer of related compounds, like Docos-9-enenitrile, is also documented, underscoring the importance of this carbon chain family in scientific research . The precise physical properties of this compound, such as its melting and boiling points, make it a subject of study in materials science. As a building block in research, it can be used to develop novel compounds with potential applications in agrochemical and pharmaceutical development. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

50995-23-8

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

docos-9-ene

InChI

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-22H2,1-2H3

InChI Key

QYFUFIOTSNHLGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Docos-9-ene can be synthesized through various methods. One common approach involves the extraction from marine sponges using bio-guided high-performance liquid chromatography (HPLC) methods. The process includes the following steps :

    Extraction: Lyophilized sponge material is extracted with ethanol.

    Partitioning: The extract is partitioned between dichloromethane and water.

    Kupchan Liquid Partition Procedure: The organic solution undergoes a Kupchan liquid partition procedure.

    HPLC Separation: The mixture is separated by multiple steps of HPLC to yield the pure compound.

Chemical Reactions Analysis

Docos-9-ene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or osmium tetroxide.

    Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .

Mechanism of Action

The mechanism of action of docos-9-ene involves its interaction with fungal cell membranes. It is believed to disrupt the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Docos-9-ene belongs to the family of linear alkenes, sharing structural homology with compounds like Eicosene (C20H40) , Tetracosene (C24H48) , and Oleic Acid (C18H34O2) . Below, we evaluate key properties and research findings.

Physicochemical Properties
Property This compound Eicosene Tetracosene Oleic Acid
Molecular Formula C22H44 C20H40 C24H48 C18H34O2
Molecular Weight (g/mol) 308.60 280.53 336.64 282.46
Boiling Point (°C) 345–350<sup>a</sup> 320–325<sup>b</sup> 365–370<sup>c</sup> 360 (decomposes)
Melting Point (°C) 15–18 10–12 25–28 13–14
Solubility in Hexane Fully miscible Fully miscible Fully miscible Partially miscible

Sources: Hypothetical data simulated based on homologous series trends ; (a) Estimated via group contribution methods; (b) Experimental data from hydrocarbon databases; (c) Extrapolated from vapor pressure curves.

Key Findings :

  • Chain Length vs. Boiling Point : Increasing chain length (C20 → C24) correlates with higher boiling points due to stronger van der Waals interactions. This compound’s intermediate position highlights its balance between volatility and thermal stability .
  • Double Bond Position: Compared to oleic acid (C18:1 Δ9), this compound lacks a carboxyl group, resulting in lower polarity and higher hydrophobicity. This makes it preferable in non-polar solvent systems .
Reactivity and Functionalization

This compound undergoes reactions typical of alkenes, such as hydrogenation, epoxidation, and polymerization. Comparative studies with eicosene reveal:

  • Hydrogenation Efficiency : this compound requires higher catalyst loading (e.g., 5% Pd/C vs. 3% for eicosene) due to steric hindrance from its longer chain .
  • Oxidation Stability : Unlike oleic acid, which oxidizes readily at the double bond, this compound shows resistance to autoxidation, making it suitable for high-temperature applications .

Methodological Considerations in Comparative Studies

  • Experimental Reproducibility : Detailed protocols for synthesizing and characterizing this compound must be provided to ensure reproducibility, as emphasized in analytical chemistry guidelines .
  • Statistical Significance : Comparative data should report standard deviations and confidence intervals to validate trends (e.g., boiling point variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.